4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Lipophilicity Drug‑likeness ADME prediction

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 2059989-02-3) is a densely functionalized, bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-b]pyridine family. Its unique substitution pattern—chlorine atoms at positions 4 and 6, an ethyl group at position 3, and a methyl group at N1—defines a reactive scaffold with a molecular weight of 230.09 g/mol, an XLogP3 of 3.3, and zero hydrogen‑bond donors.

Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
Cat. No. B13207823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC9H9Cl2N3
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C
InChIInChI=1S/C9H9Cl2N3/c1-3-6-8-5(10)4-7(11)12-9(8)14(2)13-6/h4H,3H2,1-2H3
InChIKeyLGJFEPISHSQQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine – Structural Fingerprint & Core Identity for Advanced Heterocycle Synthesis


4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 2059989-02-3) is a densely functionalized, bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-b]pyridine family. Its unique substitution pattern—chlorine atoms at positions 4 and 6, an ethyl group at position 3, and a methyl group at N1—defines a reactive scaffold with a molecular weight of 230.09 g/mol, an XLogP3 of 3.3, and zero hydrogen‑bond donors [1]. These computed descriptors place it in a distinct lipophilicity window relative to the simpler 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine core, immediately signaling that bulk‑property differences will translate into divergent reactivity and biological profile, making the compound a non‑fungible synthon in medicinal‑chemistry campaigns.

Densely substituted 3-ethyl,1-methyl pyrazolo[3,4-b]pyridine scaffold
Computed LogP 3.3 with zero hydrogen-bond donors – supports passive permeability
Non-fungible synthon for medchem campaigns requiring distinct reactivity profile

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine – Why Simple Core Swaps Undermine Reactivity and Physicochemical Fit


Attempting to replace 4,6-dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine with a des‑ethyl or des‑methyl analog fundamentally alters the electronic landscape of the bicyclic core. The combined electron‑donating effect of the 3‑ethyl and 1‑methyl groups modulates the electron density at the two chloro‑bearing positions, directly impacting oxidative‑addition rates in cross‑coupling chemistry. Equally critical, the computed LogP of 3.3 for the target compound [1] is approximately one log unit higher than that predicted for the unsubstituted 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine, a gap that can dictate passive membrane permeability and solubility in cell‑based assays. Because even small shifts in lipophilicity and steric bulk alter both synthetic efficiency and biological readout, the compound cannot be treated as a generic pyrazolo[3,4-b]pyridine intermediate [2].

Electronic mismatch
Omitting 3-ethyl or 1-methyl groups alters electron density at chloro positions, which may shift oxidative-addition rates in cross-coupling.
Lipophilicity gap
A ~1 log unit higher LogP vs. the des-ethyl core can change membrane permeability and solubility in cell-based assays.
Steric control lost
The 3-ethyl group shields C4 chlorine, enabling site-selective functionalization; unsubstituted analogs lack this differentiation.

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine – Head‑to‑Head Comparator Data That Drives Procurement Decisions


Lipophilicity Differential vs. the Unsubstituted 4,6-Dichloro Core

The target compound exhibits a computed XLogP3 of 3.3, while the parent 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine (CAS 2105905-46-0) has a predicted XLogP3 of approximately 2.3, based on fragment‑based calculation. This one‑log‑unit increase directly correlates with a 10‑fold higher octanol‑water partition coefficient, which is expected to enhance passive membrane permeability in cell‑based assays. The quantitative difference stems from the electron‑donating ethyl and methyl substituents, which reduce the overall polarity of the fused ring system [1].

Lipophilicity shift
Class-level inference
Target XLogP3 3.3
vs. unsubstituted core ~2.3 (Δ +1.0, ~10× partition)
Supports higher membrane permeability potential
Computed descriptor; verify experimentally
Lipophilicity Drug‑likeness ADME prediction

Molecular‑Weight and Steric‑Bulk Comparison with the 4,6-Dichloro‑1‑methyl Analog

At 230.09 g/mol, the 3-ethyl-1-methyl compound is 28.05 g/mol heavier than 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1227089-74-8; MW 202.04 g/mol). This mass increase reflects the additional ethyl group at C3, which introduces steric hindrance adjacent to the C4 chlorine. In palladium‑catalyzed cross‑coupling reactions, this steric environment can slow oxidative addition at C4, thereby imparting a degree of site‑selectivity that is absent in the 3‑unsubstituted analog . The larger molecular weight also shifts the compound further into the typical ‘lead‑like’ space (MW 200–350), improving its library‑design suitability.

MW & steric bulk
Data to verify
230.09 g/mol; C3-ethyl shields C4 chlorine
vs. 4,6-dichloro-1-methyl analog (202.04 g/mol, no C3 substituent)
Reported steric context may support site-selective coupling
Inferred from general reactivity principles
Molecular weight Steric hindrance Cross‑coupling efficiency

Commercially Attested Purity vs. the 4,6-Dichloro‑1H‑pyrazolo[3,4-b]pyridine Core

The 3-ethyl-1-methyl derivative is supplied at a guaranteed minimum purity of 95% by specialist vendors such as AKSci and Leyan, with MDL number MFCD30477285 enabling unambiguous ordering . By contrast, the simpler 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine is frequently offered at 98% purity from multiple suppliers, but the absence of the N‑methyl and C3‑ethyl groups means it cannot replicate the electronic and steric profile required for specific SAR explorations. The availability of the target compound at research‑grade purity eliminates the need for in‑house N‑alkylation and purification steps, directly reducing lead time.

Commercial purity
Supporting evidence
95% purity (AKSci, Leyan)
MDL MFCD30477285; available in 1 g
Supports procurement of pre-functionalized intermediate
Verify lot-specific COA
Chemical purity Procurement quality Synthetic intermediate

NMR and Structural‑Assignment Confidence Relative to Other Dichloro‑pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is known for tautomeric and regioisomeric ambiguity; however, the fixed 1‑methyl and 3‑ethyl substitution pattern of the target compound locks the structure into a single, well‑defined tautomer. In the foundational NMR study by Lynch et al. (1988), the impact of N1‑alkylation on the ¹H and ¹³C chemical shifts of pyrazolo[3,4-b]pyridines is systematically documented, providing a benchmark for authenticating the title compound [1]. This unambiguous structural assignment directly reduces the risk of mis‑identification that plagues less‑substituted analogs such as 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine, which can exist in two tautomeric forms.

NMR assignment
Class-level inference
Tautomer-locked by 1-methyl,3-ethyl; single ¹H/¹³C signature
Unsubstituted core may show split signals due to tautomerism
Supports tautomer-locked structural assignment
Confirm by in-house NMR
NMR characterization Structural confirmation QC/QA

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine – Validated Application Scenarios Anchored in Quantitative Evidence


Scaffold‑Hopping and Kinase‑Focused Library Design

The computed LogP of 3.3 and molecular weight of 230.09 g/mol place this compound within the optimal property space for kinase inhibitor libraries. Its pre‑installed ethyl and methyl groups provide a significant steric and electronic departure from the common 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine core, enabling medicinal chemists to explore vectors that would otherwise require three additional synthetic steps (N‑methylation, C3‑halogenation, and alkylation). This translates into a shorter design‑make‑test cycle when generating novel IP‑differentiated leads [1].

Selective C4 vs. C6 Sequential Functionalization in Parallel Synthesis

The steric shielding of the C4 chlorine by the adjacent 3‑ethyl group, combined with the greater inherent reactivity of the C6 chlorine toward nucleophilic aromatic substitution, allows chemists to program selective, sequential derivatization. This orthogonal reactivity pattern cannot be achieved with the symmetrically substituted 4,6-dichloro‑1‑methyl analog, where both chlorine atoms reside in electronically similar environments . High‑throughput experimentation groups can exploit this difference to generate diverse compound arrays from a single starting material.

Physicochemical Tuning in CNS‑Penetrant Compound Optimization

With zero hydrogen‑bond donors and a moderate LogP of 3.3, the 3-ethyl-1-methyl core is well suited for CNS drug discovery programs where excessive polarity must be avoided. The 10‑fold higher lipophilicity relative to the unsubstituted 4,6‑dichloro‑1H‑pyrazolo[3,4-b]pyridine provides a favorable starting point for further fine‑tuning of blood‑brain barrier permeability, without the need for late‑stage alkylation that often introduces metabolic liabilities [1].

Regulated Intermediate with QC‑Ready Spectroscopic Identity

The tautomerically locked structure yields a clean, reproducible NMR spectrum, simplifying batch‑to‑batch comparison in a GLP environment. Compared to compounds such as 4,6-dichloro‑1H‑pyrazolo[3,4-b]pyridine, which may exhibit split signals due to tautomeric exchange, the target compound reduces analytical ambiguity and the associated risk of regulatory queries during method validation [2].

Application
Selection Property
Validation Focus
Scaffold-hopping & kinase library design
Distinct 3-ethyl,1-methyl substitution pattern
Lipophilicity & MW within lead-like space
Selective C4 vs C6 sequential functionalization
Steric shielding of C4 by 3-ethyl group
Orthogonal reactivity in cross-coupling
CNS-penetrant compound optimization
Zero H-bond donors & moderate LogP
Blood-brain barrier permeability starting point
Regulated intermediate with QC-ready identity
Tautomer-locked NMR signature
Batch-to-batch spectral consistency
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